4-[(Chloromethyl)(dimethyl)silyl]butan-1-ol
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Overview
Description
4-((Chloromethyl)dimethylsilyl)butan-1-ol is a chemical compound with the molecular formula C7H17ClOSi It is a silyl ether derivative of butanol, characterized by the presence of a chloromethyl group attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)dimethylsilyl)butan-1-ol typically involves the reaction of 4-bromo-1-butanol with chloromethyl(dimethyl)silane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
4-Bromo-1-butanol+Chloromethyl(dimethyl)silaneNaH4-((Chloromethyl)dimethylsilyl)butan-1-ol
Industrial Production Methods
Industrial production methods for 4-((Chloromethyl)dimethylsilyl)butan-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed.
Chemical Reactions Analysis
Types of Reactions
4-((Chloromethyl)dimethylsilyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-((Chloromethyl)dimethylsilyl)butanal or 4-((Chloromethyl)dimethylsilyl)butanone.
Reduction: Formation of 4-((Methyl)dimethylsilyl)butan-1-ol.
Substitution: Formation of 4-((Azidomethyl)dimethylsilyl)butan-1-ol or 4-((Cyanomethyl)dimethylsilyl)butan-1-ol.
Scientific Research Applications
4-((Chloromethyl)dimethylsilyl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Chloromethyl)dimethylsilyl)butan-1-ol involves its ability to undergo various chemical transformations. The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or reduced. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-((Bromomethyl)dimethylsilyl)butan-1-ol
- 4-((Iodomethyl)dimethylsilyl)butan-1-ol
- 4-((Methoxymethyl)dimethylsilyl)butan-1-ol
Uniqueness
4-((Chloromethyl)dimethylsilyl)butan-1-ol is unique due to the presence of the chloromethyl group, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, offering versatility in the types of reactions it can undergo compared to its bromomethyl and iodomethyl analogs, which are more reactive but less stable.
Properties
CAS No. |
18243-97-5 |
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Molecular Formula |
C7H17ClOSi |
Molecular Weight |
180.75 g/mol |
IUPAC Name |
4-[chloromethyl(dimethyl)silyl]butan-1-ol |
InChI |
InChI=1S/C7H17ClOSi/c1-10(2,7-8)6-4-3-5-9/h9H,3-7H2,1-2H3 |
InChI Key |
QZFNUVPHRBVWRF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCO)CCl |
Origin of Product |
United States |
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